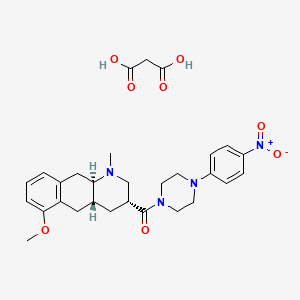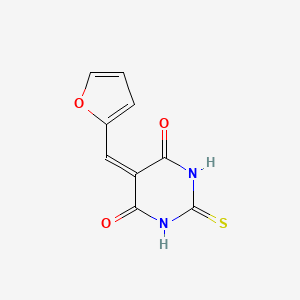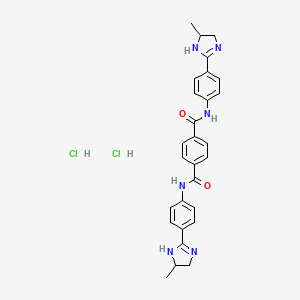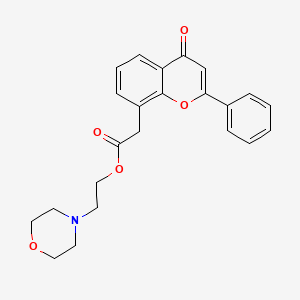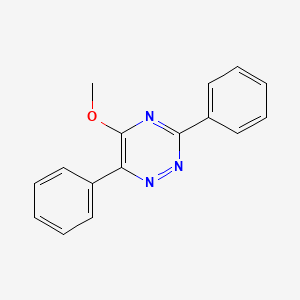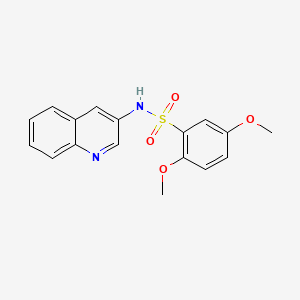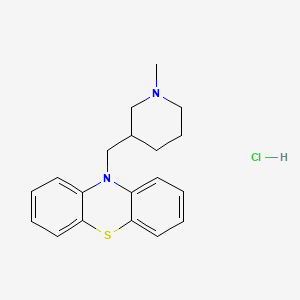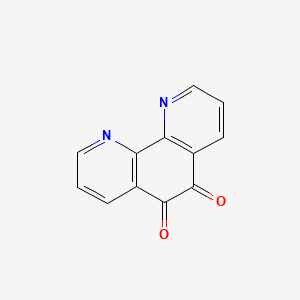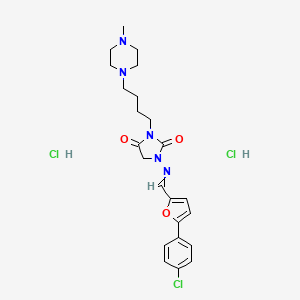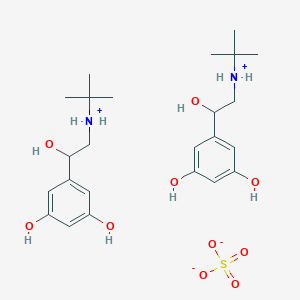
Terbutalinsulfat
Übersicht
Beschreibung
Terbutalinhemisulfat: ist ein selektiver Beta-2-Adrenorezeptor-Agonist, der hauptsächlich als Bronchodilatator zur Behandlung von Asthma und anderen Atemwegserkrankungen eingesetzt wird. Es ist bekannt für seine Fähigkeit, die glatte Muskulatur der Bronchien und der Gebärmutter zu entspannen, was es effektiv zur Verhinderung von Frühgeburten macht .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Terbutaline hemisulfate is used as a reference standard for the determination of beta agonist residues in meat and for developing LC-MS-MS based techniques for the analysis of veterinary drugs .
Biology: : In biological research, it is used to study the effects of beta-2 adrenergic agonists on various physiological processes, including respiratory and cardiovascular functions .
Medicine: : Medically, terbutaline hemisulfate is used as a bronchodilator to treat asthma, chronic bronchitis, and emphysema. It is also used to prevent premature labor .
Industry: : In the pharmaceutical industry, terbutaline hemisulfate is an active ingredient in various formulations for asthma therapy .
Wirkmechanismus
Target of Action
Terbutaline sulfate is a beta-2 adrenergic agonist . It primarily targets the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . These receptors play a crucial role in the regulation of smooth muscle tone in these tissues.
Mode of Action
Terbutaline sulfate interacts with its targets, the beta-2 adrenergic receptors, by stimulating them . This interaction leads to the activation of the enzyme adenyl cyclase . The activated adenyl cyclase then catalyzes the conversion of ATP to cyclic-3’, 5’-adenosine monophosphate (cAMP) . The increase in cAMP levels results in relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from mast cells .
Biochemical Pathways
The primary biochemical pathway affected by terbutaline sulfate is the beta-2 adrenergic receptor signaling pathway . The activation of this pathway leads to an increase in cAMP levels, which in turn lowers intracellular calcium . This decrease in calcium leads to the inhibition of contractility of smooth muscle cells .
Pharmacokinetics
Terbutaline sulfate exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is metabolized and excreted as the sulfate conjugate, with no active metabolites being formed . An oral dose of terbutaline is 40% eliminated in the urine after 72 hours, with the major metabolite in the urine being the sulfate conjugated form of terbutaline . Parenteral doses of terbutaline are 90% eliminated in the urine, with approximately 2/3 as the unchanged parent drug . Less than 1% of a dose of terbutaline is eliminated in the feces .
Result of Action
The molecular and cellular effects of terbutaline sulfate’s action primarily involve the relaxation of bronchial smooth muscle and the inhibition of release of mediators of immediate hypersensitivity from mast cells . This results in the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .
Action Environment
Environmental factors can influence the action, efficacy, and stability of terbutaline sulfate. The predicted environmental concentration (pec) / predicted no effect concentration (pnec) ratio is 31 x10-5, which means that the use of terbutaline is predicted to present insignificant risk to the environment . This suggests that environmental factors may have minimal impact on the action of terbutaline sulfate.
Biochemische Analyse
Biochemical Properties
Terbutaline sulfate plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . Upon binding to these receptors, terbutaline sulfate stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase . This increase in cAMP levels leads to the relaxation of smooth muscle tissues, thereby alleviating bronchospasm .
Cellular Effects
Terbutaline sulfate exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, terbutaline sulfate induces relaxation by increasing cAMP levels, which in turn reduces intracellular calcium concentrations . This compound also influences cell signaling pathways by activating protein kinase A (PKA), which phosphorylates target proteins involved in muscle relaxation . Additionally, terbutaline sulfate can modulate gene expression by affecting transcription factors regulated by cAMP .
Molecular Mechanism
The molecular mechanism of action of terbutaline sulfate involves its binding to beta-2 adrenergic receptors on the cell surface . This binding activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation . Terbutaline sulfate also inhibits the release of inflammatory mediators from mast cells, contributing to its bronchodilatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terbutaline sulfate can vary over time. The compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that terbutaline sulfate maintains its bronchodilatory effects over extended periods, although its efficacy may decrease with prolonged use due to receptor desensitization . Additionally, the degradation products of terbutaline sulfate, such as 3,5-dihydroxybenzoic acid, can be detected using high-performance liquid chromatography (HPLC) .
Dosage Effects in Animal Models
The effects of terbutaline sulfate vary with different dosages in animal models. At low doses, terbutaline sulfate effectively relaxes bronchial smooth muscle without significant adverse effects . At higher doses, it can cause tachycardia, tremors, and other side effects due to its systemic beta-2 adrenergic activity . Threshold effects have been observed, where a minimum effective dose is required to achieve bronchodilation .
Metabolic Pathways
Terbutaline sulfate is metabolized primarily in the liver, where it undergoes conjugation to form sulfate and glucuronide metabolites . The major metabolite in the urine is the sulfate conjugated form of terbutaline . Enzymes such as sulfotransferases and UDP-glucuronosyltransferases are involved in these metabolic pathways . The compound is excreted mainly through the urine, with a small fraction eliminated in the feces .
Transport and Distribution
Terbutaline sulfate is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the lungs, where it exerts its bronchodilatory effects . Transporters and binding proteins, such as albumin, facilitate the distribution of terbutaline sulfate in the body . The compound’s localization and accumulation in specific tissues are influenced by its affinity for beta-2 adrenergic receptors .
Subcellular Localization
The subcellular localization of terbutaline sulfate is primarily at the cell membrane, where it binds to beta-2 adrenergic receptors . This localization is crucial for its activity, as the receptors are embedded in the cell membrane . Post-translational modifications, such as phosphorylation, can affect the targeting and function of these receptors, thereby influencing the activity of terbutaline sulfate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Terbutalinhemisulfat wird durch einen mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Veresterung und Benzyl-Schutz von 3,5-Dihydroxybenzoesäure, gefolgt von einer Reihe von Reaktionen, einschließlich Methylierung, Hydrolyse und Reduktion . Das Endprodukt wird durch Reaktion des Zwischenprodukts mit Schwefelsäure erhalten, um das Hemisulfatsalz zu bilden .
Industrielle Produktionsmethoden: : Die industrielle Produktion von Terbutalinhemisulfat beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Reaktionsschritte, die jedoch auf höhere Ausbeute und Reinheit optimiert sind. Der Prozess umfasst Kristallisations- und Reinigungsschritte, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen: : Terbutalinhemisulfat unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methyllithium zur Methylierung, Natriumborhydrid zur Reduktion und Schwefelsäure zur Bildung des Hemisulfatsalzes .
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Zwischenverbindungen, die zum endgültigen Terbutalinhemisulfatsalz führen .
Wissenschaftliche Forschungsanwendungen
Chemie: : Terbutalinhemisulfat wird als Referenzstandard zur Bestimmung von Beta-Agonist-Rückständen in Fleisch und zur Entwicklung von LC-MS-MS-basierten Verfahren zur Analyse von Veterinärarzneimitteln verwendet .
Biologie: : In der biologischen Forschung wird es verwendet, um die Auswirkungen von Beta-2-Adrenorezeptor-Agonisten auf verschiedene physiologische Prozesse zu untersuchen, darunter die Atemwegs- und Herz-Kreislauf-Funktion .
Medizin: : In der Medizin wird Terbutalinhemisulfat als Bronchodilatator zur Behandlung von Asthma, chronischer Bronchitis und Emphysem eingesetzt. Es wird auch zur Verhinderung von Frühgeburten verwendet .
Industrie: : In der pharmazeutischen Industrie ist Terbutalinhemisulfat ein Wirkstoff in verschiedenen Formulierungen für die Asthma-Therapie .
Wirkmechanismus
Terbutalinhemisulfat wirkt als selektiver Agonist des Beta-2-Adrenorezeptors. Es aktiviert die Adenylylcyclase, wodurch die intrazelluläre Konzentration von zyklischem Adenosinmonophosphat (cAMP) erhöht wird. Dies führt zu einer Abnahme der intrazellulären Calciumspiegel, aktiviert die Proteinkinase A und inaktiviert die Myosin-Lichtketten-Kinase, was zur Entspannung der glatten Muskulatur der Bronchien und der Gebärmutter führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den ähnlichen Verbindungen gehören Salbutamol, Formoterol und Clenbuterol, die ebenfalls Beta-2-Adrenorezeptor-Agonisten sind .
Einzigartigkeit: : Terbutalinhemisulfat ist einzigartig in seiner spezifischen Verwendung sowohl bei Atemwegserkrankungen als auch bei der Verhinderung von Frühgeburten. Seine selektive Wirkung auf die Beta-2-Adrenorezeptoren macht es besonders effektiv bei der Entspannung der glatten Muskulatur, ohne die Herzfrequenz signifikant zu beeinflussen .
Eigenschaften
CAS-Nummer |
23031-32-5 |
|---|---|
Molekularformel |
C12H21NO7S |
Molekulargewicht |
323.36 g/mol |
IUPAC-Name |
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) |
InChI-Schlüssel |
MUPQZWGSBCWCAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Key on ui other cas no. |
23031-32-5 |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
23031-25-6 (Parent) |
Löslichkeit |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Synonyme |
Arubendol Asthmoprotect Brethaire Brethine Bricanyl Bricanyl SA Butaliret Butalitab Contimit KWD 2019 KWD-2019 KWD2019 Monovent Taziken Tedipulmo Terbasmin Terbul Terbutalin AL Terbutalin ratiopharm Terbutalin Stada terbutalin von ct Terbutalin-ratiopharm Terbutaline Terbutaline Sulfate Terbuturmant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of terbutaline sulfate?
A: Terbutaline sulfate is a selective β2-adrenergic receptor agonist. [] It exerts its therapeutic effects by binding to these receptors, primarily located in the lungs, leading to relaxation of bronchial smooth muscle. [] This relaxation widens the airways, making breathing easier.
Q2: How does terbutaline sulfate's interaction with β2-adrenergic receptors differ from other β-adrenergic agonists?
A: Terbutaline sulfate exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily found in the heart. [] This selectivity contributes to its bronchodilatory effects while minimizing cardiac side effects. []
Q3: What are the downstream effects of terbutaline sulfate binding to β2-adrenergic receptors?
A: Binding of terbutaline sulfate to β2-adrenergic receptors activates a signaling cascade that ultimately results in increased intracellular cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels promote smooth muscle relaxation and reduce inflammatory mediator release from mast cells.
Q4: What is the molecular formula and weight of terbutaline sulfate?
A4: Unfortunately, the provided research abstracts do not specify the exact molecular formula or weight of terbutaline sulfate. For this information, please refer to a reliable chemical database or the compound's safety data sheet.
Q5: How does the pH of a solution affect terbutaline sulfate stability?
A: Studies show that terbutaline sulfate degrades more rapidly in alkaline solutions compared to acidic solutions. [] This difference in degradation rate is particularly noticeable when combined with aminophylline, an alkaline drug.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)
